N-(4-{2-[3-(2H-1,3-benzodioxol-5-yl)pyrrolidin-1-yl]-2-oxoethyl}phenyl)acetamide
Description
This compound features a pyrrolidine ring substituted with a 2H-1,3-benzodioxole moiety, linked via an acetyl group to a phenylacetamide scaffold. The benzodioxole group enhances metabolic stability and lipophilicity, while the pyrrolidine and acetamide functionalities contribute to hydrogen bonding and target affinity . Such structural motifs are common in antiviral and kinase-targeting agents, though specific biological data for this compound remain underexplored in the provided evidence.
Properties
IUPAC Name |
N-[4-[2-[3-(1,3-benzodioxol-5-yl)pyrrolidin-1-yl]-2-oxoethyl]phenyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O4/c1-14(24)22-18-5-2-15(3-6-18)10-21(25)23-9-8-17(12-23)16-4-7-19-20(11-16)27-13-26-19/h2-7,11,17H,8-10,12-13H2,1H3,(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFNFWIPUTVTNTL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)CC(=O)N2CCC(C2)C3=CC4=C(C=C3)OCO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-{2-[3-(2H-1,3-benzodioxol-5-yl)pyrrolidin-1-yl]-2-oxoethyl}phenyl)acetamide typically involves a multi-step process. One common method includes the following steps:
Formation of the Benzodioxole Moiety: The benzodioxole ring can be synthesized through the condensation of catechol with formaldehyde.
Synthesis of the Pyrrolidine Ring: The pyrrolidine ring is often synthesized via the reaction of a suitable amine with a ketone or aldehyde, followed by cyclization.
Coupling Reactions: The benzodioxole and pyrrolidine intermediates are then coupled using a suitable linker, such as an oxoethyl group.
Acetylation: The final step involves the acetylation of the phenyl group to form the acetamide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.
Chemical Reactions Analysis
Types of Reactions
N-(4-{2-[3-(2H-1,3-benzodioxol-5-yl)pyrrolidin-1-yl]-2-oxoethyl}phenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert ketones or aldehydes to alcohols.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the benzodioxole or pyrrolidine rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols.
Scientific Research Applications
Anticancer Properties
Research indicates that N-(4-{2-[3-(2H-1,3-benzodioxol-5-yl)pyrrolidin-1-yl]-2-oxoethyl}phenyl)acetamide exhibits significant anticancer properties. Studies have shown that this compound can inhibit cell proliferation in various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.
Mechanism of Action:
The compound may interact with specific molecular targets such as enzymes involved in cell signaling pathways. For instance, it has been suggested that it inhibits certain kinases associated with cancer progression, leading to reduced tumor growth .
Enzymatic Inhibition
The compound has also been studied for its potential as an enzyme inhibitor. It may inhibit enzymes involved in metabolic pathways relevant to cancer and other diseases. This inhibition can lead to altered cellular responses and provide therapeutic benefits in treating various conditions .
Case Studies
Several studies have documented the effects of this compound on different biological systems:
- Antitumor Activity : A study demonstrated that this compound significantly reduced the viability of several cancer cell lines, including breast and prostate cancer cells, by inducing apoptosis and inhibiting cell cycle progression .
- Neuroprotective Effects : Another investigation highlighted its neuroprotective properties against oxidative stress-induced neuronal damage. The compound was found to enhance cell survival rates in neuronal cultures exposed to harmful agents .
- Anti-inflammatory Activity : Preliminary data suggest that this compound may exhibit anti-inflammatory effects by downregulating pro-inflammatory cytokines in vitro .
Mechanism of Action
The mechanism of action of N-(4-{2-[3-(2H-1,3-benzodioxol-5-yl)pyrrolidin-1-yl]-2-oxoethyl}phenyl)acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to changes in cellular processes and pathways. For example, it may inhibit or activate certain enzymes, leading to downstream effects on cell signaling and metabolism.
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Structural Analogues with Acetamide and Heterocyclic Moieties
The following compounds share structural similarities, including acetamide cores and heterocyclic substituents, but differ in key functional groups (Table 1):
Table 1: Structural and Physical Property Comparison
Key Observations:
- Pyrrolidine vs.
- Substituent Effects : The trifluoromethyl group in 13f () increases metabolic resistance and lipophilicity compared to the benzodioxole group in the target compound .
- Biological Activity : While BAY 57-1293 () is a clinically validated antiviral acetamide, the target compound’s benzodioxole-pyrrolidine system may target different pathways (e.g., DNA polymerase or profilin-like proteins as per docking studies in ) .
Pharmacological Potential and Docking Studies
highlights compounds with benzodioxole and acetamide motifs (e.g., Mangostin, Tectol) exhibiting strong docking scores against viral targets.
Biological Activity
N-(4-{2-[3-(2H-1,3-benzodioxol-5-yl)pyrrolidin-1-yl]-2-oxoethyl}phenyl)acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Synthesis
The molecular structure of this compound features a benzodioxole moiety, which is known for its diverse biological properties. The synthesis typically involves multiple steps, including the formation of intermediate compounds from readily available precursors.
Synthetic Route Overview
- Formation of Benzodioxole : The benzodioxole ring is synthesized through the reaction of catechol with formaldehyde in acidic conditions.
- Pyrrolidine Derivative Formation : The benzodioxole intermediate is reacted with pyrrolidine derivatives to yield the desired compound.
- Acetamide Formation : Final acetamide linkage is established through acylation reactions.
This compound exhibits various biological activities:
- Anticonvulsant Activity : Similar compounds have shown efficacy in preventing seizures in animal models, indicating potential for treating epilepsy .
- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in cancer progression, leading to apoptosis and cell cycle arrest.
- Neuroprotective Effects : It has been reported that benzodioxole derivatives can protect neuronal cells from oxidative stress and excitotoxicity.
Pharmacological Studies
Several studies have evaluated the pharmacological profile of related compounds:
Case Studies
- Anticonvulsant Screening : In a study focusing on a series of N-acetamide derivatives, the compound demonstrated significant anticonvulsant activity in the maximal electroshock (MES) model, suggesting its potential as a therapeutic agent for epilepsy .
- Neuroprotective Properties : Research indicated that derivatives containing the benzodioxole structure exhibited protective effects against neurotoxicity induced by glutamate in neuronal cultures, highlighting their role in neuroprotection .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
